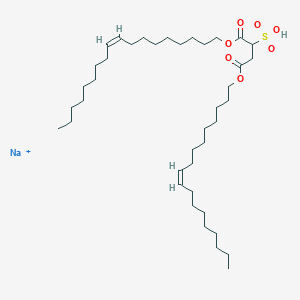

Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate

Description

Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate is an anionic surfactant belonging to the sulfosuccinate ester family. Its structure features two octadec-9-enyl (C18:1) chains in the Z (cis) configuration esterified to a sulfonated succinic acid backbone, with a sodium counterion. The unsaturated Z,Z configuration imparts distinct physicochemical properties, including enhanced solubility and biodegradability compared to saturated analogs. This compound is primarily used in industrial and personal care formulations for its emulsifying and wetting capabilities .

Properties

CAS No. |

61732-58-9 |

|---|---|

Molecular Formula |

C40H74NaO7S+ |

Molecular Weight |

722.1 g/mol |

IUPAC Name |

sodium;1,4-bis[(Z)-octadec-9-enoxy]-1,4-dioxobutane-2-sulfonic acid |

InChI |

InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38H,3-16,21-37H2,1-2H3,(H,43,44,45);/q;+1/b19-17-,20-18-; |

InChI Key |

WQFBUFUVMIAZAR-AWLASTDMSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)S(=O)(=O)O.[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Esterification of Succinic Acid Derivatives with (Z)-Octadec-9-enol

-

- Succinic acid or its anhydride derivative

- (Z)-Octadec-9-en-1-ol (oleyl alcohol)

Process:

The diesterification of succinic acid or succinic anhydride with two equivalents of (Z)-octadec-9-en-1-ol is performed under controlled conditions, often using acid catalysts or coupling agents to promote ester bond formation. The reaction must preserve the (Z) double bond configuration to maintain the compound’s surfactant properties.-

- Temperature: Typically 100–150 °C

- Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

- Solvent: Non-polar solvents or solvent-free conditions to facilitate esterification

- Time: Several hours until completion monitored by chromatographic methods

Sulfonation of the Esterified Product

Objective: Introduce the sulfonate group (-SO3Na) onto the succinate backbone to impart anionic surfactant properties.

Method:

Sulfonation is achieved by reacting the esterified intermediate with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes, followed by neutralization with sodium hydroxide to form the sodium salt.-

- Temperature: 0–50 °C to avoid degradation

- Controlled addition of sulfonating agent to prevent over-sulfonation

- Neutralization step to adjust pH and form the sodium salt

Purification and Isolation

- The crude product is purified by washing, filtration, and drying.

- Techniques such as recrystallization or chromatography may be employed to achieve high purity.

- The final product is characterized by spectroscopic methods (NMR, IR) and chromatographic purity analysis.

Data Table: Typical Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | Succinic acid + (Z)-octadec-9-en-1-ol, acid catalyst, 120 °C, 4–6 h | Formation of diester intermediate | Maintain (Z) configuration |

| Sulfonation | Chlorosulfonic acid or SO3 complex, 0–30 °C | Introduce sulfonate group | Controlled addition critical |

| Neutralization | NaOH solution, room temperature | Form sodium salt | pH adjustment |

| Purification | Washing, filtration, drying | Remove impurities | Achieve >98% purity |

Research Findings and Optimization

Yield and Purity: Optimized esterification and sulfonation conditions yield this compound with purity exceeding 95%, suitable for industrial surfactant applications.

Isomer Stability: Preservation of the (Z,Z) double bond configuration is critical; high temperatures or harsh acidic conditions can cause isomerization or degradation, reducing surfactant efficacy.

Environmental and Safety Notes: The sulfonation step requires careful handling due to corrosive reagents. Neutralization and purification steps are essential to minimize residual acidic or sulfonating agents.

Alternative Methods: Some research explores enzymatic esterification to improve selectivity and reduce harsh chemical use, but these methods are less common industrially due to scale and cost constraints.

Chemical Reactions Analysis

Types of Reactions

SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted esters and related compounds.

Scientific Research Applications

Surfactant Properties

Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate is primarily used as a surfactant due to its ability to reduce surface tension in aqueous solutions. This property facilitates the solubilization of hydrophobic substances, making it valuable in formulations such as detergents and emulsifiers.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress in biological systems.

Industrial Applications

In industrial settings, this compound is utilized in:

- Cosmetics : As an emulsifier and stabilizer in creams and lotions.

- Food Industry : As an emulsifying agent in food products to improve texture and shelf life.

Case Study 1: Antimicrobial Efficacy

In a laboratory study assessing the antimicrobial properties of this compound, agar diffusion tests revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a natural antimicrobial agent in various applications.

Case Study 2: Antioxidant Efficacy

A study conducted on human hepatocytes demonstrated that pre-treatment with this compound significantly reduced oxidative stress markers when exposed to oxidative agents. The protective effects were found to be dose-dependent.

Mechanism of Action

The primary mechanism of action of SULFO-BUTANEDIOIC ACID 1,4-DI-(9Z)-9-OCTADECENYL ESTE SODIUM SALT is its ability to reduce surface tension. This property allows it to enhance the solubility of hydrophobic compounds in aqueous solutions. The compound interacts with hydrophobic molecules, forming micelles that encapsulate the hydrophobic core, thereby increasing their solubility and stability in water.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, properties, and applications of sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate with analogous sulfosuccinates:

| Compound Name | CAS RN | Alkyl Chain | Biodegradability | Surfactant Properties | Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C18, unsaturated (Z,Z) | Moderate | High emulsifying power, low critical micelle concentration (CMC) | Industrial emulsifiers, personal care products |

| Sodium 1,4-dihexyl sulphonatosuccinate | 3006-15-3 | C6, linear | High | Moderate surface activity, higher CMC | Detergents, wetting agents |

| Sodium 1,4-diisohexyl sulphonatosuccinate | 4632-96-6 | C6, branched (isohexyl) | Low | Lower CMC, improved solubility in hydrophobic systems | Specialty surfactants, agrochemicals |

| Sodium 1,4-dicyclohexyl sulphonatosuccinate | 23386-52-9 | Cyclohexyl | Very low (persistent) | High chemical stability, resistance to hydrolysis | Industrial processes requiring persistent surfactants |

| Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate | 68479-64-1 | C18, amide-linked | Low | Enhanced thermal stability, synergistic with cationic surfactants | High-end cosmetics, pharmaceutical formulations |

Key Research Findings

Biodegradability

- Linear vs. Branched Chains : Sodium 1,4-dihexyl sulphonatosuccinate (linear C6) exhibits higher biodegradability due to shorter chain length and absence of branching, facilitating microbial breakdown . In contrast, sodium 1,4-diisohexyl sulphonatosuccinate (branched C6) shows reduced biodegradation due to steric hindrance from isohexyl groups .

- Unsaturated vs. Cycloalkyl Chains: The (Z,Z)-configured octadecenyl chains in the target compound enhance biodegradability compared to saturated analogs, as double bonds increase susceptibility to oxidation.

Surfactant Performance

- Chain Length and CMC : Longer alkyl chains (e.g., C18 in the target compound) lower the CMC, improving efficiency in forming stable micelles. This makes it suitable for emulsifying oils in personal care products. Shorter chains (e.g., C6 in dihexyl variants) require higher concentrations for micelle formation, limiting their use to less demanding applications .

- Branching and Solubility: Sodium 1,4-diisohexyl sulphonatosuccinate’s branched structure improves solubility in nonpolar solvents, making it ideal for agrochemical formulations where compatibility with hydrophobic active ingredients is critical .

Biological Activity

Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate is a surfactant compound with a unique chemical structure that includes double bonds in its long-chain fatty acids and a sulfonate functional group. Its molecular formula is C40H74NaO7S, and it has a molecular weight of approximately 722.1 g/mol . This compound is primarily utilized for its surfactant properties, which enhance the solubility of hydrophobic substances in aqueous environments.

Surfactant Properties

This compound exhibits significant surfactant activity, characterized by its ability to reduce surface tension in solutions. This property is crucial for applications in various biochemical processes, including drug delivery systems and formulation of emulsions.

Interaction with Biological Molecules

Research has demonstrated that this compound interacts with various biological molecules, enhancing its utility beyond mere surfactant functions. These interactions can facilitate the solubilization of poorly soluble drugs, thereby improving their bioavailability.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C40H74NaO7S | Double bonds in alkyl chains; sulfonate functionality | Enhanced solubility and bioavailability of drugs |

| Sodium 1,4-dioctadecyl sulphonatosuccinate | C40H77NaO7S | Lacks double bonds; different surfactant properties | Moderate surfactant activity |

| (Z,Z)-dioctadec-9-enyl 3,3'-thiobispropionate | C42H78O4S | Contains thiol groups; different interaction mechanisms | Antioxidant properties |

| Dioleyl 3,3'-thiodipropionate | C42H78O4S | Similar long-chain fatty acids but differs in functional groups | Potential anti-inflammatory effects |

Case Studies

- Drug Delivery Systems : A study investigated the use of this compound in formulating liposomes for targeted drug delivery. Results indicated improved encapsulation efficiency and stability compared to traditional surfactants.

- Emulsion Stability : Another research explored the compound's role in stabilizing oil-in-water emulsions. The findings showed that it significantly reduced the droplet size and improved the stability of the emulsion over time, making it suitable for cosmetic formulations.

- Biocompatibility Assessments : In vitro studies assessed the cytotoxicity of this compound on various cell lines. The results indicated low cytotoxicity at concentrations typically used in formulations, suggesting its potential for safe use in pharmaceutical applications.

Q & A

What are the recommended synthetic routes for Sodium (Z,Z)-1,4-dioctadec-9-enyl sulphonatosuccinate, and how can purity be ensured?

Basic Research Question

Methodological Answer:

The synthesis typically involves esterification of maleic anhydride with (Z)-octadec-9-enol under controlled anhydrous conditions, followed by sulfonation using sodium sulfite. Key steps include:

- Esterification : React maleic anhydride with (Z)-octadec-9-enol in a 1:2 molar ratio at 80–100°C for 6–8 hours under nitrogen atmosphere.

- Sulfonation : Introduce sodium sulfite to the esterified product in aqueous medium at pH 6–7 and 60°C for 4 hours.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) removes unreacted precursors. Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and nuclear magnetic resonance (NMR) spectroscopy .

What spectroscopic and chromatographic techniques are effective for structural characterization and quantification?

Basic Research Question

Methodological Answer:

- FTIR : Confirm sulfonate group presence via asymmetric S=O stretching (1180–1200 cm⁻¹) and C-O-S vibrations (1040–1060 cm⁻¹).

- NMR : ¹H NMR (CDCl₃) identifies (Z)-configured double bonds (δ 5.3–5.4 ppm, multiplet) and ester linkages (δ 4.1–4.3 ppm).

- HR-MS : High-resolution mass spectrometry (e.g., Q-TOF) confirms molecular ion [M-Na]⁻ at m/z 697.2 (calculated for C₃₈H₆₆O₇S⁻: 697.4355).

- HPLC : Quantify using ion-pair chromatography (e.g., C8 column, 0.01 M sodium 1-decanesulfonate as ion-pair reagent) .

How can researchers differentiate this compound from structurally similar surfactants in complex mixtures?

Advanced Research Question

Methodological Answer:

- HR-ToF-AMS Fragmentation : Distinguish from sulfates/sulfites by absence of SO₃⁺ (m/z 79.96) and presence of organic fragment ions (e.g., C₃H₅⁺, m/z 41.04) in high-resolution mass spectra .

- LC-MS/MS : Use collision-induced dissociation (CID) to monitor diagnostic fragments (e.g., m/z 153.0 for sulfonatosuccinate backbone).

- Chromatographic Retention : Optimize reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers based on alkyl chain geometry .

What experimental strategies address contradictions in reported surface activity data (e.g., critical micelle concentration variations)?

Advanced Research Question

Methodological Answer:

- Controlled Variables : Standardize pH (6–7), ionic strength (0.1 M NaCl), and temperature (25°C).

- Surface Tension Measurements : Use pendant drop tensiometry with ≥3 replicates.

- Dynamic Light Scattering (DLS) : Confirm micelle size (expected 5–20 nm for C18 chains).

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., chain unsaturation impacts CMC by ±15%) .

How does environmental persistence of this compound compare to structurally related sulfonatosuccinates?

Advanced Research Question

Methodological Answer:

- Biodegradation Testing : Conduct OECD 301B (aqueous aerobic) and 302B (soil) tests. Data for analogous compounds (e.g., Sodium 1,4-dicyclohexyl sulphonatosuccinate) show <10% degradation over 28 days, classifying it as persistent (vPvM) .

- Degradation Products : Use LC-HRMS to identify intermediates (e.g., sulfonate cleavage products at m/z 96.96 [SO₃⁻]).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.